molecular formula C16H34ClNO B14591141 3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride CAS No. 61515-42-2

3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride

Cat. No.: B14591141
CAS No.: 61515-42-2
M. Wt: 291.9 g/mol
InChI Key: PDDMRZZYEVNRRU-UHFFFAOYSA-N
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Description

3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a heterocyclic amine with a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.

    Attachment of the Octyl Group: The octyl group can be introduced through alkylation reactions using octyl halides in the presence of a base.

    Introduction of the Propanol Group: The propanol group can be added through nucleophilic substitution reactions using appropriate alcohol derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Biperiden hydrochloride: A muscarinic receptor antagonist used in the treatment of Parkinson’s disease.

    Procyclidine hydrochloride: Another muscarinic antagonist used for similar therapeutic purposes.

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

Uniqueness

3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride is unique due to its specific structural features, including the octyl group and propanol moiety. These features may confer distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61515-42-2

Molecular Formula

C16H34ClNO

Molecular Weight

291.9 g/mol

IUPAC Name

3-(4-octylpiperidin-1-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C16H33NO.ClH/c1-2-3-4-5-6-7-9-16-10-13-17(14-11-16)12-8-15-18;/h16,18H,2-15H2,1H3;1H

InChI Key

PDDMRZZYEVNRRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCN(CC1)CCCO.Cl

Origin of Product

United States

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